molecular formula C21H16N4O B12921247 N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide CAS No. 62089-21-8

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12921247
CAS No.: 62089-21-8
M. Wt: 340.4 g/mol
InChI Key: HGRDNQHFRIQSAH-UHFFFAOYSA-N
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Description

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as DMF (dimethylformamide). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can be compared with other pyrazole derivatives, such as:

The uniqueness of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62089-21-8

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4O/c26-21(17-5-4-13-22-15-17)24-18-10-8-16(9-11-18)20-12-14-23-25(20)19-6-2-1-3-7-19/h1-15H,(H,24,26)

InChI Key

HGRDNQHFRIQSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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